
1-(4-Chlorophenyl)-2-methylpropan-2-ol
Overview
Description
1-(4-Chlorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a methylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorophenylacetone, while reduction could produce 1-(4-chlorophenyl)-2-methylpropan-2-amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₃ClO
- Molecular Weight : 184.67 g/mol
- Chemical Structure : The compound features a chlorophenyl group attached to a secondary alcohol, which influences its reactivity and biological interactions.
Organic Synthesis
1-(4-Chlorophenyl)-2-methylpropan-2-ol serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the pharmaceutical industry.
Key Reactions :
- Esterification : The compound can undergo esterification reactions to form esters that are valuable in various applications.
- Reduction Reactions : It can be reduced to form other alcohols or hydrocarbons, expanding its utility in synthetic pathways.
Research has indicated that this compound exhibits several biological activities, making it a subject of interest in medicinal chemistry.
Potential Activities :
- Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems.
Biological Activity | Findings |
---|---|
Antimicrobial | Effective against specific bacterial strains |
Anti-inflammatory | Reduces markers of inflammation in vitro |
Pharmaceutical Applications
The compound is explored as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Case Study :
A study investigated the synthesis of novel derivatives based on this compound, resulting in compounds with enhanced activity against specific diseases. For example, modifications led to increased inhibition of certain enzymes involved in metabolic pathways related to drug metabolism.
Industrial Applications
In industrial settings, this compound is used for producing specialty chemicals and materials. Its unique properties make it suitable for various applications:
Application Area | Description |
---|---|
Specialty Chemicals | Used as an intermediate in the production of agrochemicals and pharmaceuticals |
Material Science | Employed in developing polymers with specific properties |
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The chlorophenyl group can engage in π-π interactions, while the hydroxyl group may form hydrogen bonds. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-methylpropan-2-ol
- 1-(4-Fluorophenyl)-2-methylpropan-2-ol
- 1-(4-Methylphenyl)-2-methylpropan-2-ol
Uniqueness: 1-(4-Chlorophenyl)-2-methylpropan-2-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties
Biological Activity
1-(4-Chlorophenyl)-2-methylpropan-2-ol, also known as 4-chloro-α-methylbenzyl alcohol , is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClO
- Molecular Weight : 182.66 g/mol
- CAS Number : 18713-58-1
- InChI Key : OITFSBRKAUAGND-UHFFFAOYSA-N
Pharmacological Profile
This compound has been studied for its interactions with various biological systems. Notably, it has been identified as a CYP1A2 inhibitor , which suggests potential implications in drug metabolism and interactions. The compound is also characterized by its ability to cross the blood-brain barrier (BBB), indicating potential central nervous system effects .
Table 1: Pharmacological Properties
Property | Value |
---|---|
BBB Permeant | Yes |
CYP1A2 Inhibitor | Yes |
CYP2C19 Inhibitor | No |
CYP2D6 Inhibitor | No |
Lipinski Rule of Five | 0 |
Bioavailability Score | 0.55 |
Anticancer Effects
Recent studies have explored the anticancer potential of this compound. A notable study demonstrated its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound exhibited significant cytotoxicity against human colon cancer cells, with an IC value indicating effective concentration levels for therapeutic applications .
Neuropharmacological Effects
The compound's ability to penetrate the BBB suggests potential neuropharmacological effects. Research indicates that it may exhibit anxiolytic properties, making it a candidate for further investigation in treating anxiety disorders. The modulation of neurotransmitter systems, particularly serotonin pathways, has been hypothesized as a mechanism for its anxiolytic effects .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on colon cancer cells.
- Method : Human colon cancer cell lines were treated with varying concentrations of the compound.
- Findings : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Neuropharmacological Assessment :
- Objective : To assess the anxiolytic effects of the compound in animal models.
- Method : Mice were administered the compound and subjected to behavioral tests (e.g., elevated plus maze).
- Findings : Results indicated increased time spent in open arms, suggesting reduced anxiety levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2-methylpropan-2-ol, and how can reaction efficiency be quantified?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, β-hydroxysulfide derivatives of this compound are synthesized by reacting thiophenols or disulfides with tert-butyl hydroperoxide (TBHP) as both oxidant and reactant. Key steps include:
- Reaction Setup : Mix equimolar amounts of thiophenol (e.g., 4-chlorothiophenol) and TBHP in a polar solvent (e.g., acetonitrile) under inert atmosphere.
- Monitoring : Track reaction progress via TLC or GC-MS.
- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 thiophenol:TBHP) and reflux at 80°C for 6–8 hours to achieve yields >85% .
Q. How can this compound be purified, and what analytical techniques validate purity?
Methodological Answer: Post-synthesis purification involves:
Washing : Use saturated NaHCO₃ to remove acidic impurities, followed by brine to separate organic layers.
Drying : Anhydrous Na₂SO₄ or MgSO₄ to remove residual water.
Redistillation : Employ fractional distillation under reduced pressure (e.g., 0.5–1 mmHg) to isolate the product.
Validate purity via:
- GC-MS : Compare retention time and molecular ion peak ([M]⁺) with standards.
- ¹H/¹³C NMR : Confirm absence of extraneous peaks (e.g., δ 1.4 ppm for tert-butyl group; δ 70–80 ppm for quaternary carbon) .
Q. What spectroscopic benchmarks are critical for characterizing this compound?
Methodological Answer: Key spectroscopic data include:
- ¹H NMR (CDCl₃) :
- δ 1.4 (s, 6H, two CH₃ groups).
- δ 7.2–7.4 (m, 4H, aromatic protons).
- ¹³C NMR :
- δ 31.2 (CH₃), δ 72.1 (C-OH), δ 128–134 (aromatic carbons).
- HRMS : Exact mass calculated for C₁₀H₁₃ClO ([M+H]⁺): 185.0728 .
Advanced Research Questions
Q. How can stereochemical outcomes in derivatives of this compound be analyzed?
Methodological Answer: For chiral derivatives (e.g., sulfanyl or amino analogs):
- X-ray Crystallography : Resolve absolute configuration (e.g., intramolecular O-H⋯N hydrogen bonds stabilize (R,R) diastereomers) .
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .
Q. What reaction mechanisms explain the formation of sulfanyl derivatives of this compound?
Methodological Answer: The TBHP-mediated synthesis of β-hydroxysulfides proceeds via a radical mechanism:
Initiation : TBHP decomposes to generate tert-butoxy radicals.
Propagation : Radicals abstract hydrogen from thiophenol, forming thiyl radicals.
Termination : Thiyl radicals couple with the propanol substrate, forming C-S bonds.
Key Evidence :
- ESR spectroscopy detects thiyl radical intermediates.
- Kinetic isotope effects (KIE > 2) confirm H-abstraction as the rate-limiting step .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study transition states (e.g., sulfonation or oxidation pathways).
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl group as a nucleophile).
- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
Q. How should contradictory NMR data be resolved during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at higher temps (e.g., 40°C reduces rotational barriers).
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity (e.g., HMBC cross-peaks between OH proton and quaternary carbon).
- Isotopic Labeling : Introduce deuterium at suspected exchangeable protons (e.g., -OH) to simplify splitting patterns .
Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives?
Methodological Answer:
- Antimicrobial Assays : Use microdilution methods (MIC values) against S. aureus or E. coli.
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀.
- Enzyme Inhibition : Measure inhibition of tyrosinase or acetylcholinesterase via spectrophotometric kinetics .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJRPRSQXYYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203137 | |
Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-97-3 | |
Record name | 4-Chloro-α,α-dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5468-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5468-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α,α-dimethylphenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-α,α-dimethylbenzeneethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2S3BZ6WD | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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